molecular formula C12H13ClO3 B8439160 5-Chloro-2-(3-methyl-oxetan-3-ylmethoxy)-benzaldehyde

5-Chloro-2-(3-methyl-oxetan-3-ylmethoxy)-benzaldehyde

Cat. No. B8439160
M. Wt: 240.68 g/mol
InChI Key: QXMQBJXTDJLAEE-UHFFFAOYSA-N
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Patent
US07776875B2

Procedure details

A mixture of 5-chloro-2-hydroxy-benzaldehyde (4.5 g, 29 mmol), toluene-4-sulfonic acid 3-methyl-oxetan-3-ylmethyl ester in Example 13c (6.4 g, 25 mmol) and K2CO3 (8 g, 58 mmol) in anhydrous N,N-dimethylformamide (40 mL) was heated at 100° C. for 1 h. Then the mixture was filtered and the filtrate was concentrated. The residue was dissolve in EtOAc (50 mL). The solution was washed with water, dried and concentrated to give title compound as a yellow oil (5.2 g).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Example 13c
Quantity
6.4 g
Type
reactant
Reaction Step Three
Name
Quantity
8 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([OH:10])=[C:6]([CH:9]=1)[CH:7]=[O:8].[CH3:11][C:12]1([CH2:16]OS(C2C=CC(C)=CC=2)(=O)=O)[CH2:15][O:14][CH2:13]1.C([O-])([O-])=O.[K+].[K+]>CN(C)C=O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:10][CH2:11][C:12]2([CH3:16])[CH2:15][O:14][CH2:13]2)=[C:6]([CH:9]=1)[CH:7]=[O:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
ClC=1C=CC(=C(C=O)C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(COC1)COS(=O)(=O)C1=CC=C(C=C1)C
Step Three
Name
Example 13c
Quantity
6.4 g
Type
reactant
Smiles
Step Four
Name
Quantity
8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolve in EtOAc (50 mL)
WASH
Type
WASH
Details
The solution was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C=O)C1)OCC1(COC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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